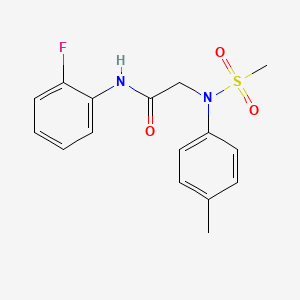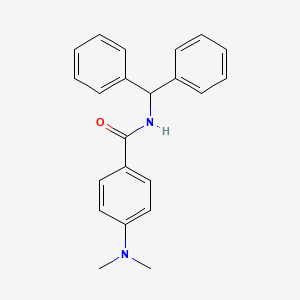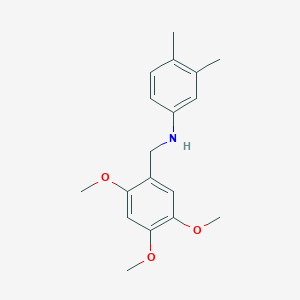![molecular formula C21H21N3O2 B5704821 1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as NAP, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. NAP is a piperazine derivative that has been synthesized using various methods.
科学的研究の応用
NAP has been found to exhibit various therapeutic applications in scientific research. It has been reported to have neuroprotective, anti-inflammatory, and anti-tumor properties. NAP has been shown to protect neurons from various insults, including oxidative stress, ischemia, and excitotoxicity. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, NAP has been found to inhibit the growth of various cancer cell lines.
作用機序
The mechanism of action of NAP is not fully understood. However, it has been suggested that NAP exerts its neuroprotective effects by activating the Akt and ERK1/2 signaling pathways, which are involved in cell survival and growth. NAP has also been reported to inhibit the activity of the NF-κB pathway, which is involved in inflammation. Moreover, NAP has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAP has been found to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, NAP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in inflammation. Additionally, NAP has been found to inhibit the activity of various enzymes, such as MMP-9 and COX-2, which are involved in cancer progression.
実験室実験の利点と制限
NAP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, NAP has been reported to have low toxicity and high stability, which makes it suitable for long-term experiments. However, one limitation of NAP is its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
将来の方向性
NAP has shown promising results in various scientific research studies, and several future directions can be explored. One direction is to investigate the potential therapeutic applications of NAP in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more efficient synthesis methods for NAP, which can increase its yield and purity. Moreover, the mechanism of action of NAP needs to be further elucidated to identify its intracellular targets and signaling pathways. Finally, the development of NAP derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, NAP is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. NAP can be synthesized using various methods and has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been suggested that NAP exerts its effects by activating signaling pathways involved in cell survival and growth. NAP has several advantages for lab experiments, but its poor solubility in water is a limitation. Several future directions can be explored to further investigate the therapeutic potential of NAP.
合成法
NAP can be synthesized using various methods, including the reaction of 2-naphthol with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-pyridylpiperazine. Another method involves the reaction of 2-naphthol with 2-chloroacetic acid, followed by the reaction of the resulting product with 2-pyridylpiperazine. These methods have been reported to yield NAP with high purity and yield.
特性
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(16-26-19-9-8-17-5-1-2-6-18(17)15-19)24-13-11-23(12-14-24)20-7-3-4-10-22-20/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAFLLRFIFMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yloxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


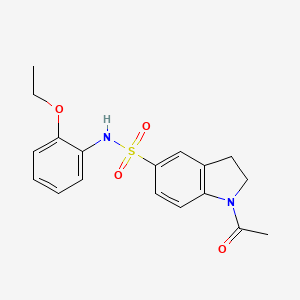
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
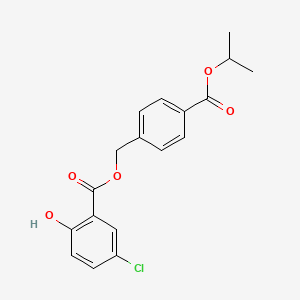
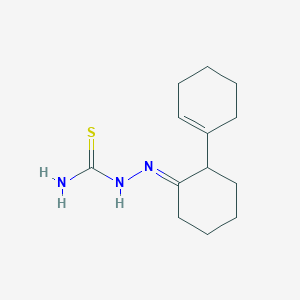
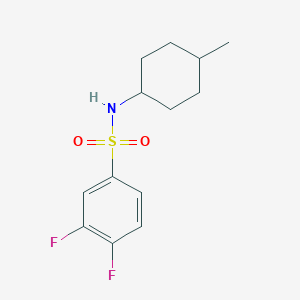
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
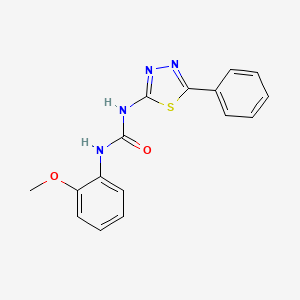
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
